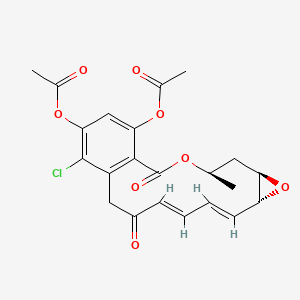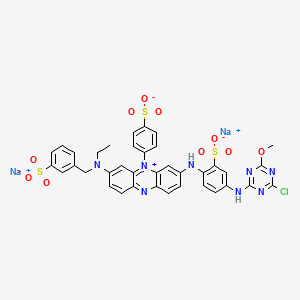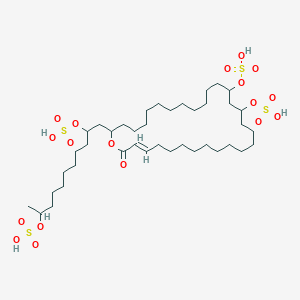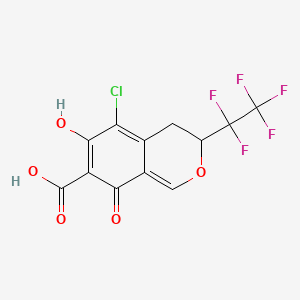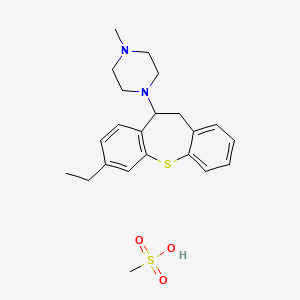
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide typically involves multi-step organic reactions. The starting materials often include phenothiazine derivatives, which undergo chlorination, oxidation, and amination reactions. Common reagents used in these reactions include chlorine gas, hydrogen peroxide, and amines. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antipsychotic and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and influencing physiological processes. The compound’s unique structure allows it to engage in various biochemical pathways, contributing to its diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core structure.
Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Promethazine: An antiemetic and antihistamine with structural similarities.
Uniqueness
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide stands out due to its specific functional groups, such as the 3-aminopropyl and 8-chloro substituents, which may confer unique chemical and biological properties. These features can influence its reactivity, pharmacokinetics, and overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
14339-67-4 |
|---|---|
Molekularformel |
C15H15ClN2O2S |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
(5R)-10-(3-aminopropyl)-8-chloro-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C15H15ClN2O2S/c16-10-2-5-14-13(8-10)18(7-1-6-17)12-4-3-11(19)9-15(12)21(14)20/h2-5,8-9,19H,1,6-7,17H2/t21-/m1/s1 |
InChI-Schlüssel |
YPVVVWXXZSKKKY-OAQYLSRUSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1O)[S@](=O)C3=C(N2CCCN)C=C(C=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1O)S(=O)C3=C(N2CCCN)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



